molecular formula C30H48O3 B161997 Morolic acid CAS No. 559-68-2

Morolic acid

Cat. No.: B161997
CAS No.: 559-68-2
M. Wt: 456.7 g/mol
InChI Key: RGZSSKBTFGNUCG-VNTGHVHSSA-N
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Description

Morolic acid, also known as 3-oxoolean-18-en-28-oic acid, is a natural pentacyclic triterpenoid. It is derived from oleanane and is characterized by an oxo group at position 3 and a carboxy group at position 28. This compound can be extracted from various plants, including Rhus javanica and Phoradendron reichenbachianum . This compound has garnered significant attention due to its wide range of pharmacological activities, including antiviral, antidiabetic, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morolic acid can be synthesized through the oxidation of oleanolic acid. The process typically involves the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around 25°C to 30°C .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources. The extraction process includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Morolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Morolic acid has a wide range of scientific research applications:

Mechanism of Action

Morolic acid exerts its effects through various mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-23,31H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,23+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZSSKBTFGNUCG-VNTGHVHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317975
Record name Morolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

559-68-2
Record name Morolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=559-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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